molecular formula C9H4Br3N B15132605 1,4,6-Tribromoisoquinoline

1,4,6-Tribromoisoquinoline

Cat. No.: B15132605
M. Wt: 365.85 g/mol
InChI Key: NLIMWHGCYJKAEA-UHFFFAOYSA-N
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Description

1,4,6-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 1,4,6-tribromoisoquinoline typically involves the bromination of isoquinoline. One common method is the bromination of isoquinoline hydrochloride with bromine in nitrobenzene, which yields high amounts of brominated products . This reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial production methods for such compounds often involve large-scale bromination reactions using similar reagents and conditions but optimized for efficiency and yield. The use of catalysts and advanced reaction setups can further enhance the production process.

Chemical Reactions Analysis

1,4,6-Tribromoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to remove bromine atoms, leading to the formation of less brominated isoquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically use palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinolines.

Scientific Research Applications

1,4,6-Tribromoisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in various organic synthesis reactions.

    Biology and Medicine: Brominated isoquinolines, including this compound, are studied for their potential biological activities. They can serve as lead compounds in the development of new pharmaceuticals.

    Industry: The compound is used in the development of materials with specific properties, such as flame retardants or polymers with enhanced stability.

Mechanism of Action

The mechanism of action of 1,4,6-tribromoisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects.

In chemical reactions, the bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.

Comparison with Similar Compounds

1,4,6-Tribromoisoquinoline can be compared with other brominated isoquinolines and quinolines:

    1,3,5-Tribromoisoquinoline: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.

    4-Bromoquinoline: A brominated derivative of quinoline, used in similar applications but with different chemical properties due to the position of the bromine atom.

    1,4-Dibromoisoquinoline:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives.

Properties

Molecular Formula

C9H4Br3N

Molecular Weight

365.85 g/mol

IUPAC Name

1,4,6-tribromoisoquinoline

InChI

InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-4H

InChI Key

NLIMWHGCYJKAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=C2Br)Br

Origin of Product

United States

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